molecular formula C18H11BrF3N3O B11493349 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11493349
M. Wt: 422.2 g/mol
InChI Key: XQEXFHWFSUHERA-UHFFFAOYSA-N
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Description

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a cyano group at the 3-position of the indole ring, and an acetamide group linked to a trifluoromethyl-substituted phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Cyano Group Introduction: The cyano group is introduced at the 3-position of the indole ring through a nucleophilic substitution reaction using a cyanating agent such as copper(I) cyanide.

    Acetamide Formation: The acetamide group is formed by reacting the brominated and cyanated indole with an acylating agent such as acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in organic electronics and photonics.

    Biological Research: The compound is used as a tool in biological studies to investigate the role of indole derivatives in cellular processes and signaling pathways.

    Industrial Applications: It is explored for its potential use in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The presence of the cyano and trifluoromethyl groups enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-1H-indol-3-ylmethylene)-malononitrile: Similar structure with a malononitrile group instead of an acetamide group.

    5-bromo-1H-indol-3-yl octanoate: Similar indole core with an octanoate ester group.

    Propanedinitrile, 2-(5-bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidene): Similar brominated indole structure with a propanedinitrile group.

Uniqueness

The uniqueness of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyano group contributes to its reactivity and binding affinity.

Properties

Molecular Formula

C18H11BrF3N3O

Molecular Weight

422.2 g/mol

IUPAC Name

2-(5-bromo-3-cyanoindol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H11BrF3N3O/c19-13-4-5-16-15(7-13)11(8-23)9-25(16)10-17(26)24-14-3-1-2-12(6-14)18(20,21)22/h1-7,9H,10H2,(H,24,26)

InChI Key

XQEXFHWFSUHERA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C#N)C(F)(F)F

Origin of Product

United States

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